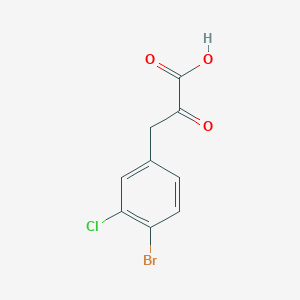
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-chlorophenyl)-2-oxopropanoic acid: 4-Bromo-3-chlorophenylboronic acid , is a chemical compound with the molecular formula C6H5BBrClO2. It belongs to the class of boronic acids and is commonly used in research and development (R&D) activities .
Méthodes De Préparation
Synthetic Routes:: The synthesis of 4-Bromo-3-chlorophenylboronic acid involves the following steps:
Bromination and Chlorination: Starting with 3-chlorophenylboronic acid, bromination and chlorination reactions are carried out to introduce the bromine and chlorine substituents.
Oxidation: The resulting intermediate undergoes oxidation to form the final compound.
Bromination and Chlorination: These halogenation reactions typically occur under acidic conditions using bromine and chlorine sources.
Oxidation: Oxidation can be achieved using reagents like hydrogen peroxide (HO) or other suitable oxidizing agents.
Industrial Production Methods:: Industrial-scale production of 4-Bromo-3-chlorophenylboronic acid involves optimization of the synthetic steps, purification, and quality control to ensure high purity and yield.
Analyse Des Réactions Chimiques
Reactions::
Substitution Reactions: The compound can undergo substitution reactions, where the bromine or chlorine atom is replaced by other functional groups.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.
Suzuki-Miyaura Reaction: Involves the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (e.g., DMF or toluene).
Halogenation Reactions: Bromine or chlorine sources (e.g., N-bromosuccinimide or N-chlorosuccinimide) under acidic conditions.
Major Products:: The major products formed depend on the specific reaction conditions and the substituents introduced during synthesis.
Applications De Recherche Scientifique
Organic Synthesis: 4-Bromo-3-chlorophenylboronic acid serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.
Materials Science: It contributes to the development of functional materials and catalysts.
Mécanisme D'action
The exact mechanism by which 4-Bromo-3-chlorophenylboronic acid exerts its effects depends on its specific application. It may interact with enzymes, receptors, or other biological targets.
Comparaison Avec Des Composés Similaires
While 4-Bromo-3-chlorophenylboronic acid is unique due to its specific halogen substituents, similar compounds include other boronic acids and halogenated derivatives.
Propriétés
Formule moléculaire |
C9H6BrClO3 |
|---|---|
Poids moléculaire |
277.50 g/mol |
Nom IUPAC |
3-(4-bromo-3-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
OHGDUEDGJAFDFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


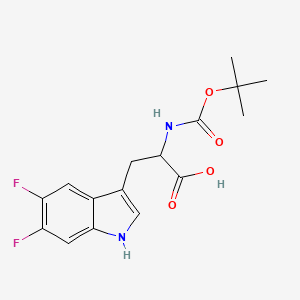
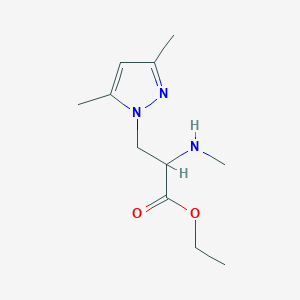
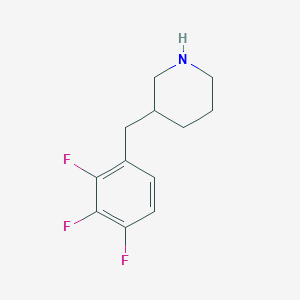
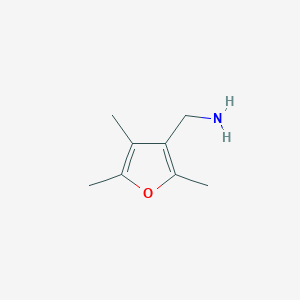

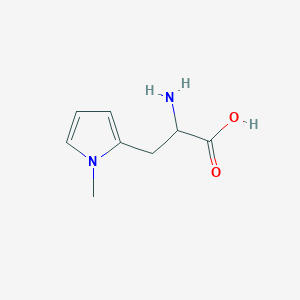
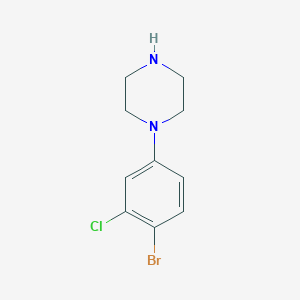
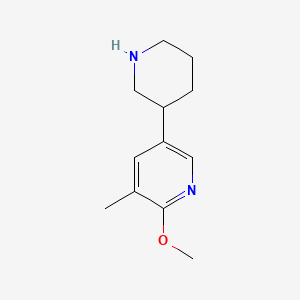
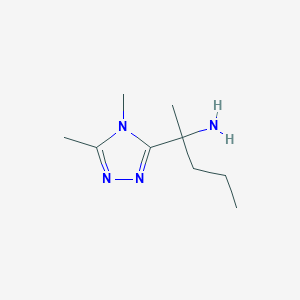




![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
